Lipoamido-PEG3-Azide
Overview
Description
Lipoamido-PEG3-Azide is a polyethylene glycol (PEG) derivative that features a lipoamide group and a terminal azide group. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous media. The azide group in this compound is particularly useful for copper-catalyzed Click Chemistry reactions, making it a valuable tool in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lipoamido-PEG3-Azide typically involves the conjugation of a lipoamide group to a PEG chain, followed by the introduction of an azide group at the terminal end. The process generally includes the following steps:
PEGylation: The PEG chain is first activated, often using a reagent like N-hydroxysuccinimide (NHS) to form an NHS ester.
Lipoamide Conjugation: The activated PEG is then reacted with lipoamide under mild conditions to form the Lipoamido-PEG intermediate.
Azide Introduction: Finally, the terminal hydroxyl group of the PEG chain is converted to an azide group using a reagent such as sodium azide (NaN3) in the presence of a catalyst
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and size-exclusion chromatography (SEC) to ensure the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Lipoamido-PEG3-Azide primarily undergoes Click Chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole linkages, which are useful in various applications.
Common Reagents and Conditions
Reagents: Copper sulfate (CuSO4), sodium ascorbate, and alkyne-containing compounds.
Conditions: The reaction is typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures
Major Products
The major product of the CuAAC reaction involving this compound is a triazole-linked compound. This product retains the hydrophilic properties of the PEG chain and the functional groups of the alkyne reactant .
Scientific Research Applications
Lipoamido-PEG3-Azide has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and materials through Click Chemistry.
Biology: Facilitates the labeling and modification of biomolecules, such as proteins and nucleic acids, for imaging and functional studies.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the development of advanced materials, including hydrogels and nanomaterials, for various industrial applications .
Mechanism of Action
The mechanism of action of Lipoamido-PEG3-Azide primarily involves its participation in Click Chemistry reactions. The azide group reacts with alkynes in the presence of a copper catalyst to form triazole linkages. This reaction is highly specific and efficient, making it a powerful tool for bioconjugation and material synthesis .
Comparison with Similar Compounds
Similar Compounds
Lipoamido-PEG4-Azide: Similar structure but with a longer PEG chain, offering increased solubility and flexibility.
Lipoamido-PEG2-Azide: Shorter PEG chain, which may be preferred for applications requiring less steric hindrance.
Lipoamido-PEG3-Alkyne: Contains an alkyne group instead of an azide, used for similar Click Chemistry applications but with different reactivity
Uniqueness
Lipoamido-PEG3-Azide is unique due to its balanced PEG chain length, which provides an optimal combination of solubility and reactivity. The presence of both lipoamide and azide groups makes it versatile for various bioconjugation and material synthesis applications .
Properties
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O4S2/c17-20-19-7-9-23-11-13-24-12-10-22-8-6-18-16(21)4-2-1-3-15-5-14-25-26-15/h15H,1-14H2,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVGYUXHOQKUHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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